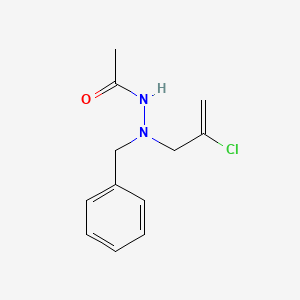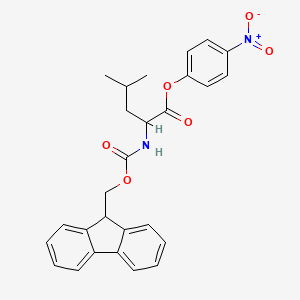
2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid is a compound that features a methoxy group and a pyrrolidine ring attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-methoxybenzoic acid and pyrrolidine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or dichloromethane. A catalyst, such as a strong acid (e.g., hydrochloric acid), is often used to facilitate the reaction.
Procedure: The 2-methoxybenzoic acid is first activated by converting it into an acyl chloride using thionyl chloride. The resulting acyl chloride is then reacted with pyrrolidine to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.
化学反应分析
Types of Reactions
2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to form a benzyl alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-carboxy-4-(pyrrolidin-1-yl)benzoic acid.
Reduction: Formation of 2-methoxy-4-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The methoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The benzoic acid moiety can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
Similar Compounds
4-(Pyrrolidin-1-yl)benzoic acid: Lacks the methoxy group, which may affect its solubility and reactivity.
2-Methoxybenzoic acid: Lacks the pyrrolidine ring, which may reduce its biological activity.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a nitrile group instead of a carboxylic acid, which may alter its chemical properties and applications.
Uniqueness
2-Methoxy-4-(pyrrolidin-1-yl)benzoic acid is unique due to the presence of both the methoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications and interactions with various molecular targets.
属性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
2-methoxy-4-pyrrolidin-1-ylbenzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-16-11-8-9(13-6-2-3-7-13)4-5-10(11)12(14)15/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |
InChI 键 |
NHLPOVNTIKXHCR-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)N2CCCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


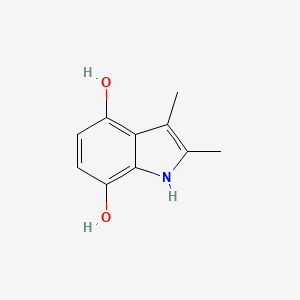
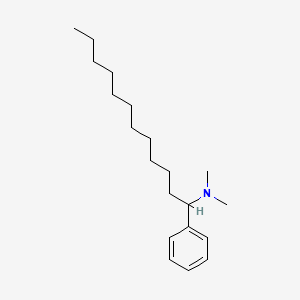
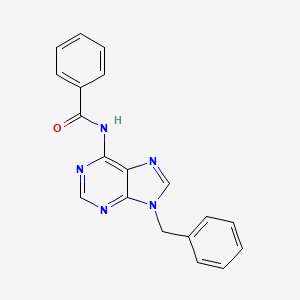
![Methyl 6-({[(tert-butoxy)carbonyl]amino}methyl)pyridine-2-carboxylate](/img/structure/B14001973.png)
![tert-butyl N-[(3S,5R,6S)-6-methyl-2-oxo-5-phenyl-3-piperidyl]carbamate](/img/structure/B14001992.png)
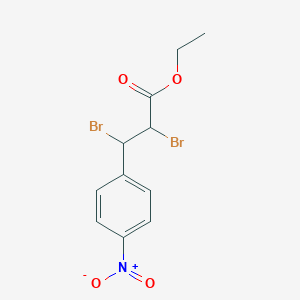
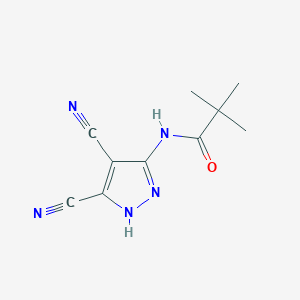
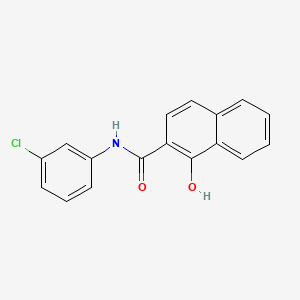
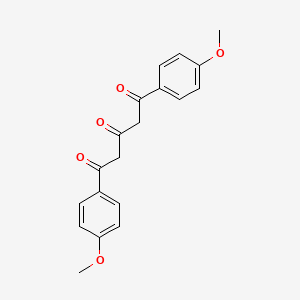
![N-[1,4-dioxo-3-(propan-2-ylamino)naphthalen-2-yl]acetamide](/img/structure/B14002011.png)
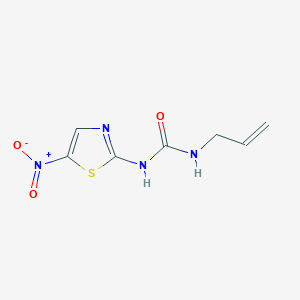
![1,4-Dimethyldibenzo[b,d]furan-2-carbaldehyde](/img/structure/B14002014.png)
